molecular formula C18H24N4O3 B5776719 Ethyl 4-[[(1-ethyl-3-methylpyrazol-4-yl)methyl-methylcarbamoyl]amino]benzoate

Ethyl 4-[[(1-ethyl-3-methylpyrazol-4-yl)methyl-methylcarbamoyl]amino]benzoate

Cat. No.: B5776719
M. Wt: 344.4 g/mol
InChI Key: NJFBZKRJVOJASD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[[(1-ethyl-3-methylpyrazol-4-yl)methyl-methylcarbamoyl]amino]benzoate is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties .

Preparation Methods

The synthesis of Ethyl 4-[[(1-ethyl-3-methylpyrazol-4-yl)methyl-methylcarbamoyl]amino]benzoate involves multiple steps. One common method includes the reaction of 1-ethyl-3-methylpyrazole with methyl isocyanate to form the intermediate compound, which is then reacted with ethyl 4-aminobenzoate under controlled conditions to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 4-[[(1-ethyl-3-methylpyrazol-4-yl)methyl-methylcarbamoyl]amino]benzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-[[(1-ethyl-3-methylpyrazol-4-yl)methyl-methylcarbamoyl]amino]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-[[(1-ethyl-3-methylpyrazol-4-yl)methyl-methylcarbamoyl]amino]benzoate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Ethyl 4-[[(1-ethyl-3-methylpyrazol-4-yl)methyl-methylcarbamoyl]amino]benzoate can be compared with other pyrazole derivatives such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[[(1-ethyl-3-methylpyrazol-4-yl)methyl-methylcarbamoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-5-22-12-15(13(3)20-22)11-21(4)18(24)19-16-9-7-14(8-10-16)17(23)25-6-2/h7-10,12H,5-6,11H2,1-4H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFBZKRJVOJASD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)CN(C)C(=O)NC2=CC=C(C=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.